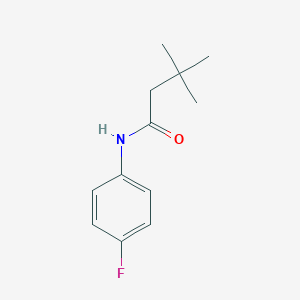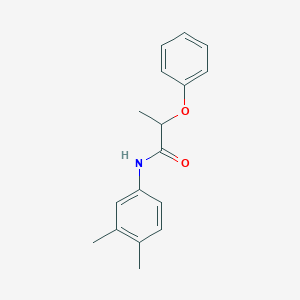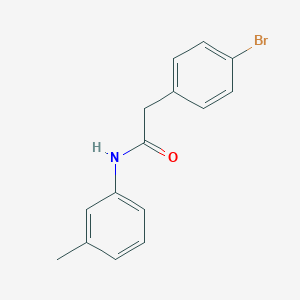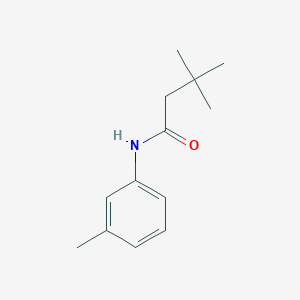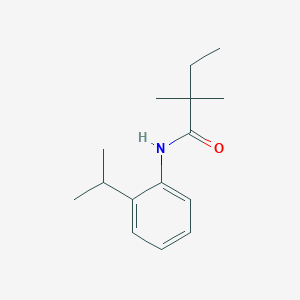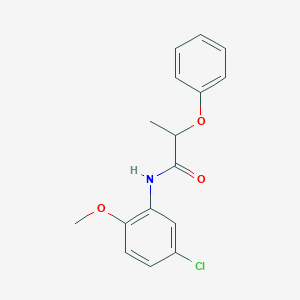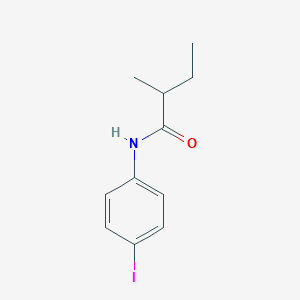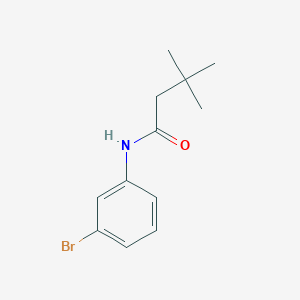
3-(4-Methoxyphenyl)-1-(4-methylphenyl)-3-(phenylsulfonyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-1-(4-methylphenyl)-3-(phenylsulfonyl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MDPV and is classified as a synthetic cathinone. MDPV has been found to have stimulating effects on the central nervous system and has been used in various research studies to investigate its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
The exact mechanism of action of MDPV is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine and norepinephrine. This mechanism of action is similar to other stimulants, such as cocaine and amphetamines. MDPV has been found to have a high affinity for the dopamine transporter, which may contribute to its stimulating effects on the central nervous system.
Biochemical and Physiological Effects:
MDPV has been found to have a range of biochemical and physiological effects on the body. In addition to its stimulating effects on the central nervous system, MDPV has been found to increase heart rate and blood pressure. It has also been shown to have an effect on the release of various neurotransmitters, including dopamine and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MDPV in lab experiments is its potential therapeutic benefits. MDPV has been found to have a stimulating effect on the central nervous system and may be effective in treating symptoms of depression and other mood disorders. However, there are also limitations to using MDPV in lab experiments. One limitation is the potential for abuse and addiction, which may complicate the interpretation of study results.
Orientations Futures
There are many potential future directions for research on MDPV. One area of research that has received significant attention is the development of new treatments for depression and other mood disorders. MDPV has shown promise in this area, and further research may lead to the development of new and more effective treatments. Other potential future directions for research on MDPV include investigating its potential as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Méthodes De Synthèse
MDPV is typically synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of MDPV is a complex process that requires careful attention to detail and safety precautions. The specific synthesis method used may vary depending on the desired purity and yield of the final product.
Applications De Recherche Scientifique
MDPV has been used in various scientific research studies to investigate its potential therapeutic benefits. One area of research that has received significant attention is the use of MDPV as a potential treatment for depression and other mood disorders. Studies have shown that MDPV has a stimulating effect on the central nervous system and may be effective in treating symptoms of depression.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4S/c1-17-8-10-18(11-9-17)22(24)16-23(19-12-14-20(27-2)15-13-19)28(25,26)21-6-4-3-5-7-21/h3-15,23H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXSWRNBEXWPKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-3-(4-methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


